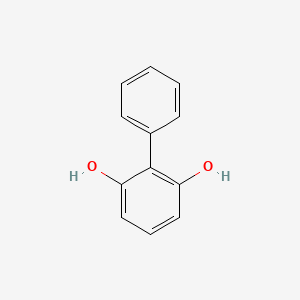

2-phenylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

3796-74-5 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-phenylbenzene-1,3-diol |

InChI |

InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H |

InChI Key |

UPXZHXVOMCGZDS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Phenylbenzene 1,3 Diol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a concise route to the 2-phenylbenzene-1,3-diol core structure. These can involve catalytic pathways or the transformation of specifically designed precursors.

Catalytic Reaction Pathways (e.g., CoCl2-mediated reactions)

While palladium is the most common metal for biphenyl (B1667301) synthesis, catalysts based on more abundant metals like cobalt are of increasing interest. Cobalt(II) chloride (CoCl2) has been associated with reactions involving this compound. Specifically, it has been used to activate a thermally unstable precursor to the diol. In this context, CoCl2 induces an elimination reaction that yields both this compound and benzoic acid.

Although a direct, one-pot synthesis of this compound using a cobalt catalyst as the primary coupling agent is not extensively documented in the reviewed literature, related cobalt-catalyzed reactions highlight its potential. For instance, cobalt-porphyrin complexes have been shown to catalyze the aerobic oxidative coupling of substituted phenols to form biaryl compounds. Furthermore, cobalt catalysts have been successfully employed for the C(sp²)–H allylation of biphenyl amines, demonstrating their ability to functionalize biphenyl scaffolds. These examples suggest the feasibility of developing cobalt-catalyzed C-H functionalization or coupling methods for the direct synthesis of phenyl-substituted resorcinols.

Hydrolysis-based Synthesis from Precursors (e.g., Phenyliodine with Benzoic Acid)

A documented direct synthesis of this compound involves a two-step process starting from phenyliodine and benzoic acid. The initial reaction between these two precursors forms an intermediate compound. This intermediate is then subjected to hydrolysis using a dilute acid, such as hydrochloric acid, to yield the final this compound product. The resulting crystalline compound is noted to be thermally unstable.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they are central to the synthesis of biphenyl structures, including this compound and its derivatives.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is one of the most prominent methods for synthesizing biaryl compounds. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions and high tolerance of various functional groups.

The key steps in this synthesis are:

Suzuki Coupling: The biphenyl scaffold is first constructed by the Suzuki coupling of 2,6-dimethoxyphenylboronic acid with iodobenzene.

Demethylation: The methoxy (B1213986) groups of the resulting biphenyl ether are then removed using boron tribromide (BBr₃) to expose the hydroxyl groups, forming this compound.

Electrophilic Aromatic Substitution: Finally, two tert-butyl groups are introduced to the resorcinol (B1680541) ring via an electrophilic aromatic substitution reaction to yield the target molecule, 4,6-ditert-butyl-2-phenylbenzene-1,3-diol.

| Step | Reactants | Reagents/Catalyst | Product | Yield |

| 1. Suzuki Coupling | 2,6-Dimethoxyphenylboronic acid, Iodobenzene | Palladium Catalyst | 2,6-Dimethoxybiphenyl | - |

| 2. Demethylation | 2,6-Dimethoxybiphenyl | BBr₃ | This compound | - |

| 3. Substitution | This compound | tert-Butanol, Acid | 4,6-ditert-butyl-2-phenylbenzene-1,3-diol | 8% (Overall) |

Table 1: Synthetic sequence for 4,6-ditert-butyl-2-phenylbenzene-1,3-diol. Note: Individual step yields were not provided in the source.

The success of the Suzuki-Miyaura coupling, particularly for challenging or sterically hindered substrates, is highly dependent on the design of the ligand coordinated to the palladium catalyst. The ligand's steric and electronic properties are crucial as they influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Historically, triarylphosphines were common ligands, but modern catalysis has seen the development of more effective alternatives.

Bulky, Electron-Rich Phosphines: A significant advancement was the introduction of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands, often referred to as Buchwald ligands. These ligands have been shown to dramatically improve the efficiency of cross-coupling reactions, enabling the use of less reactive substrates like aryl chlorides and facilitating the synthesis of sterically hindered biaryls.

N-Heterocyclic Carbenes (NHCs): More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which feature a bulky NHC ligand, are notable for their stability and high activity. The Pd-PEPPSI-IPent catalyst, in particular, is highly effective for demanding Suzuki-Miyaura couplings, including the synthesis of tetra-ortho-substituted biaryls, due to its combination of steric bulk and flexibility. It has demonstrated superior performance in coupling sterically hindered substrates under mild conditions. The design of these advanced ligands has made the synthesis of complex biphenyl structures more routine and efficient.

| Ligand Class | Example Ligand/Catalyst | Key Features | Application Scope |

| Dialkylbiaryl Phosphines | DavePhos, SPhos | Bulky and electron-rich | Unactivated aryl chlorides, hindered substrates |

| N-Heterocyclic Carbenes (NHCs) | Pd-PEPPSI-IPent | Air and moisture stable, "flexible steric bulk" | Sterically demanding couplings, tetra-ortho-substituted biaryls |

Table 2: Modern ligands for Suzuki-Miyaura coupling of biphenyls.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and has been utilized in the synthesis of unsymmetrical biaryls. organic-chemistry.org This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org

The general mechanism for the Negishi coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org In the context of synthesizing this compound derivatives, this would typically involve the coupling of a protected dihydroxybenzene derivative (as the organozinc reagent or the halide) with a corresponding phenyl partner. The use of organozinc reagents is advantageous as they are readily available and exhibit good functional group tolerance. nih.gov

Palladium catalysts are generally preferred due to their higher chemical yields and broader functional group compatibility. wikipedia.org The choice of ligands, such as triphenylphosphine (B44618) or more specialized ligands like SPhos, can significantly influence the reaction's efficiency. nih.gov While specific examples detailing the synthesis of this compound via Negishi coupling are not prevalent in the provided search results, the general applicability of this reaction to form biaryl linkages makes it a viable and important strategy. organic-chemistry.orgrsc.org

Table 1: Key Features of Negishi Cross-Coupling for Biaryl Synthesis

| Feature | Description |

| Reactants | Organozinc compound and an organic halide (or triflate). wikipedia.org |

| Catalyst | Typically a Palladium(0) or Nickel(0) complex. wikipedia.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. rsc.org |

| Advantages | Good functional group tolerance, use of readily available reagents. wikipedia.orgnih.gov |

Multi-Step Synthetic Sequences

A common strategy for the synthesis of phenolic compounds, including this compound, involves the demethylation of the corresponding methoxy-substituted precursors. Aryl methyl ethers are frequently used as protected forms of phenols due to their stability under various reaction conditions. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers. mdpi.comrsc.org

The reaction with BBr₃ is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures, often ranging from -78°C to room temperature. rsc.orgcommonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the cleavage of the carbon-oxygen bond. Despite its effectiveness, BBr₃ is a hazardous reagent that reacts violently with water and requires careful handling. rsc.org

For example, in the synthesis of certain diaryl ether phenolic compounds, a final step involving BBr₃-promoted removal of methyl groups provided good yields of the target phenols. mdpi.com This strategy is particularly useful when other functional groups in the molecule might be sensitive to harsher demethylation conditions. rsc.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a wide range of functional groups onto an aromatic ring. libretexts.org In the context of this compound, the two hydroxyl groups are strong activating groups, directing electrophiles to the ortho and para positions. The position between the two hydroxyl groups (C2) is particularly activated.

Once the this compound core is synthesized, further functionalization can be achieved through EAS reactions such as nitration, halogenation, or acylation. libretexts.org For instance, the introduction of a nitro group can be a precursor to an amino group, which can then be used for further synthetic modifications. The conditions for these reactions must be carefully chosen to avoid unwanted side reactions, given the high reactivity of the resorcinol ring. stackexchange.com For example, trifluoromethylthiolation of phenols, an electrophilic substitution, has been shown to be highly selective, with the position of substitution depending on the existing substitution pattern of the phenol (B47542). rsc.org

One-Pot Synthetic Protocols for Diol-Based Heterocycles

One-pot synthetic methods are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. A one-pot synthesis for novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols has been developed. nih.govresearchgate.net

This method involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines. nih.govresearchgate.net This approach offers several advantages, including short reaction times, the potential for large-scale synthesis, straightforward product isolation, and good yields. nih.govresearchgate.net The resulting benzimidazole (B57391) derivatives, which incorporate the benzene-1,3-diol moiety, have been investigated for their biological activities. nih.govcancer.govresearchgate.net

This synthetic strategy highlights the utility of the benzene-1,3-diol scaffold as a building block for the creation of more complex, biologically relevant heterocyclic systems. scispace.com

Synthesis of 1,3,4-Thiadiazole (B1197879) Based Compounds

The synthesis of novel compounds based on a (1,3,4-thiadiazol-2-yl)benzene-1,3-diol framework has been a subject of scientific investigation. tandfonline.comresearchgate.net A primary method for creating these derivatives involves the reaction of hydrazides or thiosemicarbazides with aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s, often referred to as STB. tandfonline.comresearchgate.net The chemical structures of the resulting compounds are typically confirmed using various spectral data, including IR, ¹H-NMR, ¹³C-NMR, and EI-MS, along with elemental analyses. tandfonline.comresearchgate.net

The general procedure involves refluxing a mixture of the selected hydrazide or thiosemicarbazide (B42300) with STB in a solvent, most commonly methanol (B129727). tandfonline.com For instance, the synthesis of 4-(5-propyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol is achieved by refluxing butyrohydrazide with STB in methanol for three hours. tandfonline.com After reflux, the hot mixture is filtered, and water is added to the filtrate, which is then left at room temperature to allow for crystallization. tandfonline.com A similar process is used for other derivatives, with variations in reflux time and reactants. tandfonline.com

Detailed research findings have demonstrated the successful synthesis of various derivatives with this method, achieving moderate to high yields. tandfonline.com The structure-activity relationships of these compounds are often a key focus of such studies. tandfonline.comresearchgate.net

Table 1: Synthesis of (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol Derivatives A summary of reaction conditions and yields for the synthesis of various derivatives.

| Compound Name | Reactants | Reflux Time (hours) | Yield (%) |

| 4-(5-Propyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Butyrohydrazide + STB | 3 | 65% tandfonline.com |

| 4-[5-(Naphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol | Naphthalene-2-carbohydrazide + STB | 1.5 | 74% tandfonline.com |

| 4,4'-[5,5'-Methylenedi-(1,3,4-thiadiazole-2-yl)]di(benzene-1,3-diol) | Propanedihydrazide + STB | 4 | 84% tandfonline.com |

| 4-(5-(4-(Trifluoromethyl)phenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | 4-(4-(Trifluoromethyl)phenyl)-3-thiosemicarbazide + STB | 3 | 72% tandfonline.com |

Bio-Based Chemical Synthesis of Aromatic Compounds

The chemical industry has traditionally relied on fossil fuels for the production of aromatic compounds, a practice that contributes to environmental degradation and climate change. rsc.org This has spurred a necessary transition towards sustainable methods that utilize renewable resources. rsc.orgkit.edu Bio-based synthesis offers an environmentally friendly alternative, lessening the dependence on finite fossil fuels and helping to address waste management challenges. rsc.org

A primary goal is to produce key aromatic platform chemicals like benzene (B151609), toluene, and xylenes (B1142099) (BTX) from renewable feedstocks such as biomass or CO₂. biorizon.eu Lignocellulosic biomass is considered a particularly promising and abundant alternative raw material. kit.edu Various strategies are being developed to convert these renewable sources into valuable aromatic compounds.

Key Conversion Pathways:

Thermochemical and Catalytic Processes : Biomass can be converted into aromatics through thermal methods like pyrolysis and catalytic reactions. rsc.org Zeolite catalysts have shown significant potential for the effective and selective synthesis of aromatic compounds from bio-based sources. rsc.org

Conversion of Platform Molecules : Sugars derived from biomass can be converted into platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. kit.eduresearchgate.net These furan (B31954) derivatives are versatile starting materials for producing a variety of useful building blocks. kit.edu One strategy involves converting HMF into 2,5-dioxohexanal (DOH), which can then undergo acid-catalysed intramolecular aldol (B89426) condensation to selectively produce bio-based phenols and other benzene derivatives. researchgate.net This approach has been used to synthesize industrially important compounds like hydroquinone (B1673460) and catechol from HMF. researchgate.net

Lignin Depolymerization : Lignin, a major component of biomass, is a rich source of aromatic structures and can be broken down to produce valuable aromatic chemicals. rsc.orgmdpi.com

Collaborative efforts, such as the AROMATICS project, bring together partners from across the value chain to accelerate the development of these technologies from the laboratory scale to industrial application. biorizon.eu These projects focus on multiple technology platforms, including the thermochemical conversion of biomass to BTX mixtures and the use of bioethanol-derived building blocks. biorizon.eu

Table 2: Overview of Bio-Based Aromatic Synthesis Routes A summary of different feedstocks, key intermediates, and the resulting aromatic products in bio-based synthesis.

| Feedstock | Key Intermediate(s) | Aromatic Product(s) | Reference(s) |

| Lignocellulosic Biomass | Syngas, Pyrolysis Oils | Benzene, Toluene, Xylenes (BTX) | rsc.orgbiorizon.eu |

| Sugars (Hexoses, Pentoses) | 5-Hydroxymethylfurfural (HMF), Furfural | Hydroquinone, Catechol, Substituted Phenols | kit.eduresearchgate.net |

| Lignin | Phenolic Monomers | Vanillin, Syringaldehyde, other functionalized aromatics | rsc.orgmdpi.com |

| Bioethanol | Crotonaldehyde | Terephthalic acid, Phthalic anhydride (B1165640) | biorizon.eu |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-phenylbenzene-1,3-diol in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy for Proton Environment Analysis

The protons on the 1,3-diol (resorcinol) ring (H4, H5, H6) would appear as a complex multiplet system. Based on analogous compounds like 5-cyclopentylbenzene-1,3-diol, these protons are expected in the δ 6.2-6.4 ppm region. The five protons of the C2-phenyl substituent would resonate further downfield in the typical aromatic region, approximately between δ 7.2 and 7.6 ppm. The two hydroxyl protons (OH) would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 | ~6.4 | t (triplet) | ~8.0 |

| H4, H6 | ~6.3 | d (doublet) | ~8.0 |

| H2', H3', H4', H5', H6' | 7.2 - 7.6 | m (multiplet) | - |

Note: Data is predicted based on general principles and analysis of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, twelve distinct signals are expected, corresponding to each unique carbon atom. The carbons bearing the hydroxyl groups (C1 and C3) would be the most deshielded among the resorcinol (B1680541) ring carbons, with predicted shifts around δ 157 ppm. The remaining carbons of the resorcinol and phenyl rings would appear in the aromatic region (δ 100-140 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 | ~157 |

| C2 | ~118 |

| C4, C6 | ~108 |

| C5 | ~130 |

| C1' (ipso) | ~138 |

| C2', C6' | ~129 |

| C3', C5' | ~128 |

Note: Data is predicted based on general principles and analysis of similar structures. Actual experimental values may vary.

2D-NOESY for Stereochemical Confirmation

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is instrumental in confirming the spatial relationships between protons that are close in space, regardless of their through-bond connectivity. aip.org For this compound, a key application of 2D-NOESY would be to verify the connection between the two aromatic rings. A definitive NOE cross-peak would be expected between the ortho-protons of the phenyl ring (H-2' and H-6') and the H4 proton on the resorcinol ring. mdpi.comhmdb.ca This observation provides unambiguous evidence for the C2-C1' bond and helps to understand the preferred rotational conformation (atropisomerism) of the molecule in solution. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain insight into its fragmentation behavior, which can further support structural assignments.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, typically causing fragmentation. The mass spectrum of this compound (C₁₂H₁₀O₂) is expected to show a prominent molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 186. This corresponds to the compound's nominal molecular weight. massbank.eu The fragmentation pattern for benzenediols often includes the loss of neutral molecules like carbon monoxide (CO) and water (H₂O). aip.org For this compound, characteristic fragment ions would likely include peaks at m/z 158 ([M-CO]⁺˙) and m/z 141 ([M-HCO-H₂]⁺), similar to patterns observed for other biphenyls and phenols. massbank.eu

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. mdpi.com For this compound, HREI-MS would be used to confirm the molecular formula C₁₂H₁₀O₂. The calculated exact mass for this formula is 186.0681 Da. An experimental HREI-MS measurement yielding a value extremely close to this calculated mass would definitively validate the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com

Infrared (IR) Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. ucdavis.edudrawellanalytical.com The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key regions in the IR spectrum include:

O-H Stretching: A broad band is typically observed in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the hydroxyl (-OH) groups. The broadness of this peak often suggests the presence of hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the aromatic rings. vscht.czmasterorganicchemistry.com

C=C Aromatic Ring Stretching: Absorptions in the 1400-1600 cm⁻¹ range are attributed to the carbon-carbon double bond stretching vibrations within the phenyl and resorcinol rings. vscht.czmdpi.com

C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) groups typically appears in the region of 1200-1300 cm⁻¹.

Out-of-Plane C-H Bending: Bands in the 680-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The precise frequencies of these vibrations can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| Phenolic C-O | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The spectrum provides information about the conjugated systems present in the molecule.

In solution, this compound typically exhibits strong absorption bands in the ultraviolet region, characteristic of π → π* transitions within the aromatic rings. libretexts.org The presence of the phenyl substituent on the resorcinol ring influences the electronic structure and, consequently, the absorption maxima (λ_max) and molar absorptivity (ε). The absorption spectrum is sensitive to the solvent environment; changes in solvent polarity can lead to shifts in the absorption bands (solvatochromism). units.it When bound to other molecules, such as enzymes, the electronic absorption spectrum of this compound can be altered, providing insights into the binding interactions and the local environment of the binding site. researchgate.net

UV Resonance Raman Spectroscopy is an enhancement technique where the excitation laser wavelength is chosen to coincide with an electronic absorption band of the molecule. edinst.com This results in a significant enhancement of Raman signals from vibrational modes coupled to the electronic transition, allowing for the selective study of specific parts of a molecule (the chromophore). edinst.comazom.com For this compound, UVRRS can be used to selectively enhance the vibrations of the aromatic rings. This technique is particularly useful for studying this compound in complex environments, such as within a protein, as it can provide detailed structural information about the molecule in its bound state with increased sensitivity and selectivity. europeanpharmaceuticalreview.com

X-ray Diffraction Studies

X-ray diffraction is a primary method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fzu.cz

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles that describe the conformation around a chemical bond. |

When this compound acts as a ligand and binds to an enzyme, X-ray crystallography can be used to determine the structure of the resulting complex. nih.gov By co-crystallizing the enzyme with the inhibitor or soaking a crystal of the enzyme in a solution containing the compound, the precise binding mode can be visualized. nih.gov This analysis reveals the specific amino acid residues in the enzyme's active site that interact with the inhibitor, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes the enzyme or ligand undergoes upon binding. This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. cardiff.ac.uk As a diamagnetic molecule with all electrons paired, this compound in its ground state is ESR-silent and would not be expected to produce a signal.

However, ESR spectroscopy can be a valuable tool for studying the radical species that may be formed from this compound through processes such as oxidation. allenpress.com Phenolic compounds, in general, are known to form free radicals, often as intermediates in chemical reactions or through antioxidant activity. nih.gov For instance, the hydroxyl groups on the benzene (B151609) ring of this compound can undergo oxidation to form a phenoxyl radical.

The generation of a radical from this compound would allow for its study by ESR. The resulting ESR spectrum would provide critical information about the electronic structure of the radical. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023).

Hyperfine splitting in the ESR spectrum arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). The resulting splitting pattern and coupling constants reveal the distribution of the unpaired electron's spin density across the molecule. researchgate.net In the case of a this compound radical, the interaction of the unpaired electron with the various hydrogen atoms on the two aromatic rings would lead to a complex hyperfine splitting pattern. Analysis of this pattern would help to identify the specific locations of the unpaired electron and thus the structure of the radical.

While direct experimental ESR data for this compound radicals is not widely published, studies on similar phenolic compounds demonstrate the utility of this technique. tandfonline.comsci-hub.se For example, the oxidation of various phenolic antioxidants has been shown to produce free radicals that are readily studied by ESR spectroscopy. allenpress.com Similarly, ESR has been employed to investigate the reactivity of phenolic compounds with reactive oxygen species. nih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized compound to confirm its empirical and molecular formula. For this compound, with the chemical formula C₁₂H₁₀O₂, elemental analysis would be performed to experimentally determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O).

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements.

**Theoretical Elemental Composition of this compound (C₁₂H₁₀O₂) **

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 77.40 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 5.41 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.19 |

| Total | 186.21 | 100.00 |

Experimental results from elemental analysis are typically reported as found percentages and compared against the calculated theoretical values. rsc.org A close agreement between the experimental and theoretical percentages, generally within ±0.4%, is considered evidence of the compound's purity and supports the proposed molecular formula. nih.gov

For example, a typical reporting of elemental analysis data for a synthesized sample of this compound would look like the following hypothetical data:

Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| C | 77.40 | 77.35 |

| H | 5.41 | 5.45 |

This technique is a cornerstone of chemical analysis, providing foundational data that, in conjunction with spectroscopic methods, confirms the identity and purity of the compound. measurlabs.com

Chemical Reactivity and Reaction Mechanisms

Ligand Behavior in Catalytic Cycles

Coordination compounds are central to modern inorganic chemistry and catalysis, consisting of a central metal atom or ion bonded to molecules or ions known as ligands. iitk.ac.inlibretexts.org The ligands, which function as Lewis bases, possess nonbonding electrons that they share with the metal center, a Lewis acid. msu.edu The formation of these metal-ligand bonds is crucial for the activity of many industrial catalysts. libretexts.org

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule from a proton-donating group to a nearby proton-accepting group upon electronic excitation. acadiau.caresearchgate.netcyu.fr This process is facilitated by a pre-existing intramolecular hydrogen bond and often results in the formation of a tautomeric species with distinct photophysical properties, such as a large Stokes shift in its fluorescence emission. cyu.frnih.gov For phenols, acidity increases in the singlet excited state, which promotes the transfer of the phenolic proton to a basic site within the same molecule. acadiau.ca

The efficiency of ESIPT can be quantified by the quantum yield, which measures the fraction of absorbed photons that result in the proton transfer event. Research into derivatives of 2-phenylphenol (B1666276) has sought to enhance ESIPT efficiency by introducing substituents. acadiau.ca One strategy involves adding a second hydroxyl group to create a 1,3-diol structure, as seen in 2-phenylbenzene-1,3-diol. acadiau.ca

In a study of a specific derivative, 4,6-ditert-butyl-2-phenylbenzene-1,3-diol, the ESIPT process was observed to occur, but with a very low approximate quantum yield of around 0.07. acadiau.ca This value is notably lower than that reported for the parent compound 2-phenylphenol, suggesting that the combination of substituents in this derivative does not enhance ESIPT efficiency. acadiau.ca The low quantum yield is thought to be a consequence of the "loose bolt" effect, where internal conversion becomes the dominant de-excitation pathway from the singlet excited state, outcompeting the radiative decay of the ESIPT-generated tautomer. acadiau.ca

| Compound | Approximate ESIPT Quantum Yield (Φ) | Reference |

|---|---|---|

| 4,6-ditert-butyl-2-phenylbenzene-1,3-diol | ~0.07 | acadiau.ca |

| 2-phenylphenol | Higher than derivative (specific value not cited) | acadiau.ca |

Substituents on the aromatic rings of an ESIPT-capable molecule can significantly alter the dynamics of the proton transfer process. scispace.com The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can modify the strength of the intramolecular hydrogen bond, the energy levels of the ground and excited states, and the potential energy surface of the reaction. scispace.comx-mol.comnih.gov

For instance, introducing electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can lead to red-shifted absorption and emission wavelengths. x-mol.comrsc.org However, the effect on the ESIPT process itself can be complex. In some systems, electron-withdrawing groups have been found to hinder the ESIPT process compared to electron-donating groups. rsc.org

Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) encompasses a wide range of chemical reactions involving the transfer of both electrons and protons. nih.govwikipedia.org These transfers can occur sequentially (stepwise) or in a single, concerted kinetic step. acs.org PCET pathways are fundamental in many areas of chemistry and biology, as they often provide lower-energy routes for redox reactions by avoiding the formation of high-energy intermediates that would be generated by the transfer of just an electron or a proton alone. acs.orgnih.gov

A specific type of PCET is the concerted two-proton-coupled electron transfer (2PCET), which has been identified as an efficient scavenging mechanism for species like the superoxide (B77818) radical anion (O₂•⁻). nih.gov This mechanism is particularly relevant for molecules containing a hydroquinone (B1673460) or catechol moiety. nih.govjst.go.jp In this process, one electron and two protons are transferred in a single concerted step, which is kinetically preferred over sequential pathways that would involve high-energy intermediates. jst.go.jp

While not documented for this compound itself, the 2PCET mechanism has been demonstrated in the closely related isomer, 2-phenylbenzene-1,4-diol (phenylhydroquinone). jst.go.jp Studies on other related systems, such as piceatannol (B1677779) and pyrogallol (B1678534), which contain catechol and pyrogallol moieties respectively, also confirm that the reaction with superoxide proceeds via a 2PCET mechanism. nih.govbookpi.orgacs.org The presence of multiple hydroxyl groups facilitates the formation of a pre-reactive hydrogen-bonded complex, which sets the stage for the efficient concerted transfer. bookpi.org

The presence and nature of substituents on a phenolic ring significantly impact its redox activity. nih.gov Electron-donating groups generally increase the electron density on the ring and the phenolic oxygen, which can lower the oxidation potential and enhance antioxidant activity. researchgate.net Conversely, electron-withdrawing groups tend to increase the oxidation potential. mdpi.com

The phenyl substituent on the benzenediol core influences its redox properties. In a study comparing 2-phenylbenzene-1,4-diol (phenylhydroquinone) to the unsubstituted hydroquinone, the phenyl group's effect on the 2PCET reaction was elucidated. jst.go.jp The redox potential of a phenolic compound is a key indicator of its ease of oxidation. The reduction potential of resorcinol (B1680541) is known to be significantly higher than that of catechol, indicating that resorcinol is more difficult to oxidize. kettering.edunih.gov The introduction of substituents alters these potentials. For example, data from substituted catechols show a clear dependence of redox potential on the electronic nature of the substituent.

| Compound | One-Electron Redox Potential (V) vs. NHE | Reference |

|---|---|---|

| Catechol | 0.139 V | kettering.edu |

| Resorcinol | 0.300 V | kettering.edu |

| 4-Methylcatechol | 0.79 V | uky.edu |

| 4-tert-Butylcatechol | 0.78 V | uky.edu |

| 4-Chlorocatechol | 0.91 V* | uky.edu |

*Potentials reported for the HQ•+/H₂Q pair, predicted using structure-activity relationships. uky.edu

Electron Transfer and Proton Transfer Steps

Proton-coupled electron transfer (PCET) is a fundamental process in the chemistry of phenols and related compounds, including this compound. These reactions, where both a proton and an electron are exchanged, can occur through stepwise or concerted pathways. acsgcipr.org The mechanism is critical in various chemical and biological systems, from energy conversion to synthetic chemistry. beilstein-journals.orgcnr.it

Studies on the closely related isomer, 2-phenylbenzene-1,4-diol (phenylhydroquinone), reacting with a superoxide radical anion (O₂•⁻), provide significant insight into the potential PCET behavior of the 1,3-diol. beilstein-journals.orgcnr.it In N,N-dimethylformamide, phenylhydroquinone (B131500) undergoes a concerted two-proton-coupled electron transfer (2PCET) process. beilstein-journals.orgcnr.it The reaction is initiated by a proton transfer from the diol to the superoxide radical, which is followed by an electron transfer and a subsequent second proton transfer. beilstein-journals.orgcnr.it

Cycloaddition Reactions (e.g., Azide (B81097)–Alkyne Cycloaddition)

While this compound itself does not directly participate as a standard diene or dienophile in common cycloadditions, its hydroxyl groups provide handles for functionalization, enabling its incorporation into powerful cycloaddition reactions. The most notable of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. rsc.org This reaction has become a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups. globalcosmeticsnews.comslideshare.net

To engage this compound in such reactions, it must first be derivatized to contain either an alkyne or an azide moiety. This can be readily achieved by reacting one or both of its hydroxyl groups with appropriate reagents, for example, propargyl bromide to introduce a terminal alkyne, or a tosylated azide precursor. Once functionalized, the resulting molecule can undergo cycloaddition:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, offering excellent yields and regioselectivity under mild conditions. globalcosmeticsnews.comslideshare.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, as it selectively produces the 1,5-disubstituted triazole regioisomer. rsc.orgglobalcosmeticsnews.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant uses strained cyclooctynes and is particularly valuable for applications in biological systems where metal catalysts may be toxic. tandfonline.commasterorganicchemistry.com

Beyond azide-alkyne cycloadditions, diols can participate in other metal-catalyzed cycloaddition processes. For instance, ruthenium(0) complexes can catalyze the cycloaddition of diols with dienes or diynes, although this often involves an in-situ oxidation of the diol to a dione (B5365651) prior to the C-C bond formation. who.intmdpi.com

Oxidative and Reductive Transformation Pathways of Diols

The phenolic and biphenyl (B1667301) moieties of this compound make it susceptible to a range of oxidative and reductive transformations.

Oxidative Pathways: The oxidation of this compound can proceed via several routes depending on the oxidant and reaction conditions.

Enzymatic Oxidation: Laccase enzymes can catalyze the oxidative transformation of phenolic compounds. For example, the related compound 2,6-dimethoxyphenol (B48157) undergoes laccase-catalyzed oxidation to form dimers through both carbon-carbon and carbon-oxygen coupling. jraic.com By analogy, this compound could be expected to form biaryl or polyphenylene ether structures. Biphenyl dioxygenase enzymes are also known to catalyze the dioxygenation of aromatic rings in biphenyl derivatives. acs.org

Chemical Oxidation:

Oxidative Coupling: The direct oxidative coupling of phenols is a common method for forming C-C or C-O bonds. Reagents like iron(III) chloride are used to dimerize phenols to form substituted biphenyldiols. libretexts.org This suggests that under oxidative conditions, this compound could polymerize.

Oxidative Cleavage: The C-C bond of 1,2-diols can be cleaved oxidatively. mdpi.com While this compound is a 1,3-diol, the aromatic ring itself can be susceptible to oxidative cleavage under harsh conditions.

Quinone Formation: Over-oxidation of phenols can lead to the formation of quinones. nih.gov For this compound, this could result in complex quinone-type structures.

Reductive Pathways: Reductive transformations can target the aromatic rings of the biphenyl system.

Catalytic Hydrogenation: This is a common method for reducing aromatic rings. Using heterogeneous catalysts like palladium, platinum, or nickel with H₂ gas, the aromatic rings can be reduced to cyclohexyl rings. masterorganicchemistry.com This can result in a mixture of products, including 2-phenylcyclohexane-1,3-diol, 2-cyclohexylbenzene-1,3-diol, or 2-cyclohexylcyclohexane-1,3-diol, depending on the conditions. acsgcipr.orgrsc.org Milder conditions using transfer hydrogenation with a hydrogen donor like isopropanol (B130326) and a nickel-based catalyst can also achieve the reduction of aromatic systems. libretexts.org

Dissolving Metal Reduction (Birch Reduction): The biphenyl core can be partially reduced using alkali metals (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol co-solvent. This reaction typically reduces one of the aromatic rings to a cyclohexadiene derivative. rsc.org For this compound, this would likely lead to a phenyl-substituted cyclohexadienediol.

Acetylation and Protection Group Chemistry Involving Diols

The two hydroxyl groups of this compound are key sites for chemical modification, including acetylation and the introduction of protecting groups to prevent unwanted reactions during a synthetic sequence.

Acetylation: Acetylation is the reaction of the hydroxyl groups with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base catalyst (e.g., pyridine (B92270) or triethylamine), to form ester derivatives. This reaction converts the polar, protic hydroxyl groups into less polar acetate (B1210297) esters, which can alter the compound's solubility and reactivity. The two hydroxyl groups can be mono- or di-acetylated depending on the stoichiometry of the reagents used.

Protecting Group Chemistry: In multi-step syntheses, it is often necessary to temporarily "protect" the reactive hydroxyl groups. For 1,3-diols, the most common strategy is the formation of a six-membered cyclic acetal (B89532) or ketal. libretexts.org This is achieved by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), with removal of the water formed during the reaction, often using a Dean-Stark apparatus. libretexts.org

The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its removal (deprotection).

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Reference |

|---|---|---|---|

| Benzaldehyde Acetal | Benzaldehyde, acid catalyst (e.g., TsOH) | Aqueous acid (hydrolysis); Catalytic hydrogenation | libretexts.org |

| Acetonide (Isopropylidene Ketal) | Acetone or 2,2-dimethoxypropane, acid catalyst | Aqueous acid (hydrolysis) | libretexts.org |

| di-tert-Butylsilylene | di-tert-Butyldichlorosilane, base | Fluoride (B91410) source (e.g., TBAF) |

These protecting groups are generally stable to bases, nucleophiles, and many oxidizing and reducing agents, but can be readily removed under acidic conditions or with specific reagents like fluoride ions for silyl (B83357) ethers. libretexts.org This orthogonal stability is crucial for complex organic synthesis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a staple in computational chemistry for its favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-phenylbenzene-1,3-diol.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. acs.org This process determines the most stable three-dimensional structure of a molecule, providing key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: This table is illustrative, based on general principles of DFT calculations for similar aromatic compounds, as specific literature data is unavailable.)

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (in rings) | Aromatic carbon-carbon bond length | ~1.39 - 1.41 Å |

| C-C (inter-ring) | Bond length between the two phenyl rings | ~1.49 Å |

| C-O | Carbon-oxygen bond length in the diol | ~1.36 Å |

| O-H | Oxygen-hydrogen bond length in hydroxyl groups | ~0.96 Å |

| ∠CCC (in rings) | Angle within the aromatic rings | ~120° |

| ∠C-C-C (inter-ring) | Angle involving the inter-ring bond | ~120° |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms. Theoretical vibrational spectra are often scaled by an empirical factor to improve agreement with experimental data.

For this compound, the calculated vibrational spectrum would show characteristic peaks for O-H stretching, aromatic C-H stretching, C=C aromatic ring stretching, and C-O stretching. A study on derivatives of phenylresorcinol has utilized vibrational analysis to characterize the compounds.

Table 2: Predicted Major Vibrational Frequencies for this compound (Note: This table is illustrative, based on typical frequency ranges for the functional groups present. Specific calculated data is not available in the cited literature.)

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Hydroxyl group stretching | 3600 - 3400 |

| ν(C-H) | Aromatic C-H stretching | 3100 - 3000 |

| ν(C=C) | Aromatic ring stretching | 1600 - 1450 |

| δ(O-H) | In-plane hydroxyl bending | 1420 - 1330 |

| ν(C-O) | C-O stretching | 1300 - 1200 |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom comes from the rotation around the single bond connecting the two phenyl rings. A potential energy surface scan can be performed by systematically varying the dihedral angle between the rings and calculating the energy at each step. This analysis helps identify the most stable conformer(s) and the energy barriers to rotation. The stability of different conformations is governed by a balance of steric repulsion and electronic effects, such as π-conjugation which favors planarity. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar conformation is generally disfavored in biphenyl (B1667301) systems. The lowest energy conformation is expected to be a twisted structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich resorcinol (B1680541) ring due to the electron-donating effect of the hydroxyl groups. The LUMO is anticipated to be distributed across the π-system of both rings. A study on the related compound 2-phenylbenzene-1,4-diol revealed that its frontier orbital energy variations are similar to unsubstituted hydroquinone (B1673460), indicating minimal electronic effects from the phenyl substituent in that specific reaction context.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: The values in this table are illustrative, based on typical DFT results for phenolic biphenyls. Specific literature data for this compound is unavailable.)

| Parameter | Description | Predicted Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -1.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate or near-zero potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atoms of the two hydroxyl groups. The hydrogen atoms of these hydroxyl groups would exhibit the most positive potential (blue), making them the primary sites for hydrogen bonding. The aromatic rings would show regions of moderately negative potential above and below the plane of the rings, characteristic of π-electron systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align well with chemical intuition. A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which often corresponds to hyperconjugation or resonance effects.

Table 4: Predicted Key NBO Donor-Acceptor Interactions in this compound (Note: This table is illustrative, based on expected interactions for a phenol-type structure. Specific stabilization energies (E(2)) from literature are not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C)ring | High | n → π* (Resonance) |

| π (C=C)ring 1 | π* (C=C)ring 2 | Moderate | π → π* (Inter-ring Conjugation) |

Global Reactivity Descriptors (e.g., chemical hardness, softness)

Global reactivity descriptors are fundamental concepts in conceptual Density Functional Theory (DFT) that provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.trmdpi.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO energy (E_HOMO) corresponds to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. mdpi.com

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO. dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high kinetic stability and low reactivity. researchgate.net It is calculated as η = (I - A) / 2. dergipark.org.tr

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the average of the ionization potential and electron affinity, calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ). dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is defined as ω = μ² / (2η). mdpi.com

For this compound, these parameters are calculated using the optimized molecular geometry. The HOMO-LUMO gap is a critical indicator; a larger gap suggests greater stability. banglajol.info The distribution of the HOMO is typically centered on the phenyl ring, while the LUMO is often delocalized on the imine oxime group in similar structures. mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or change; related to stability. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting tendency. |

| Chemical Potential (μ) | -χ | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excitation energies and oscillator strengths of molecules. respectprogram.orgchemrxiv.org This allows for the simulation of electronic absorption spectra, such as UV-Visible spectra, providing insights into the molecule's photophysical properties. sci-hub.se The method is widely applied to study absorption spectra in both ground and excited states. sci-hub.se

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. acs.org For aromatic and phenol-containing compounds, range-separated functionals like CAM-B3LYP, ωB97XD, and LC-ωPBE, as well as hybrid functionals like B3LYP, have been shown to provide results in good agreement with experimental data. acs.orgbenasque.org The selection of an appropriate functional is crucial for accurately predicting the position and intensity of absorption peaks. sci-hub.se Calculations are often performed using a basis set such as 6-311G(d,p) or higher to ensure accuracy. researchgate.net The simulated spectrum is typically generated by broadening the calculated excitation energies with a Gaussian function to mimic experimental conditions. sci-hub.se

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | Data not available | Data not available | HOMO -> LUMO |

| S2 | Data not available | Data not available | HOMO-1 -> LUMO |

| S3 | Data not available | Data not available | HOMO -> LUMO+1 |

Illustrative table based on typical TD-DFT output for aromatic compounds.

Solvation Models (e.g., Polarizable Continuum Model (PCM))

Solvation models are essential for understanding the influence of a solvent on the properties and behavior of a molecule. mdpi.com The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models in computational chemistry. numberanalytics.com In the PCM framework, the solute molecule is placed within a cavity embedded in a polarizable dielectric continuum that represents the solvent. numberanalytics.comaip.org This approach allows for the efficient calculation of solvent effects on molecular structure, properties, and spectra without explicitly modeling individual solvent molecules. numberanalytics.com

The key principle of PCM is the electrostatic interaction between the solute's quantum mechanical charge distribution and the dielectric continuum. numberanalytics.comacs.org There are several formulations of PCM, with the Integral Equation Formalism (IEF-PCM) being a popular and reliable choice. researchgate.net PCM calculations are routinely coupled with DFT and TD-DFT to predict how properties change from the gas phase to a solution phase, which is critical for comparing theoretical results with experimental data typically obtained in solution. researchgate.netresearchgate.net For instance, the conductor-like polarizable continuum model (CPCM) has been used to study solvent effects on metal-ligand complexes involving diol ligands. banglajol.info

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bnl.gov By numerically integrating Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of particles, providing a detailed view of the molecule's dynamic behavior. bnl.gov These simulations are invaluable for understanding conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule. stanford.edunih.gov

For a molecule like this compound, MD simulations can be used to explore its conformational landscape and the stability of different rotamers. When combined with molecular docking, MD simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the binding interaction. nih.gov Studies on related phenol-benzene complexes have utilized MD to understand solute-solvent dynamics and the formation of intermolecular complexes. stanford.edu Furthermore, MD simulations have been instrumental in interpreting the structure and assembly of polymers containing biphenyl units. researchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. researchgate.netresearchgate.net These methods allow for the optimization of the molecule's geometry and the calculation of its electronic structure. researchgate.net

A key aspect of these calculations is the analysis of the frontier molecular orbitals (FMOs)—the HOMO and LUMO. The energy, shape, and distribution of these orbitals determine the molecule's electronic behavior. mdpi.com The HOMO-LUMO energy gap is a direct indicator of the molecule's chemical reactivity and kinetic stability. banglajol.info A small gap often implies that the molecule is more reactive and easily polarizable. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions within the molecule, confirming its stability. researchgate.net

In Silico Molecular Docking Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery and molecular biology for predicting the binding affinity and interaction patterns between a small molecule and a protein's active site. ijpsr.comnih.gov

For this compound, a relevant enzyme target is Biphenyl-2,3-diol 1,2-dioxygenase (BphC). This enzyme is a key component in the bacterial degradation pathway of biphenyls and polychlorinated biphenyls (PCBs). rcsb.org BphC contains a non-heme iron atom in its active site and catalyzes the extradiol cleavage of catecholic compounds. rcsb.org Although this compound is an isomer of the natural substrate, its structural similarity makes it a candidate for binding to the BphC active site.

Docking studies of the related substrate, 2,3-dihydroxybiphenyl, into the active site of BphC (PDB: 1KW6) reveal critical interactions. rcsb.org The diol group of the ligand coordinates with the catalytic Fe(II) ion. Key amino acid residues in the active site, such as histidine and aspartate, play crucial roles in positioning the substrate and in the catalytic mechanism. For example, His194 is proposed to act as a catalytic base, deprotonating a hydroxyl group of the substrate. rcsb.org Similar interactions, including hydrogen bonds with the diol moiety and hydrophobic or pi-stacking interactions involving the phenyl rings, would be expected for this compound. Docking studies on similar diol molecules with other protein targets have also highlighted the importance of specific hydrogen bond and hydrophobic interactions for binding affinity. researchgate.netijpsr.com

| Interacting Residue in BphC (Illustrative) | Potential Interaction Type | Role in Binding |

|---|---|---|

| Fe(II) ion | Coordination | Central to catalytic activity; coordinates with the diol group. |

| His145 | Coordination | Part of the iron coordination sphere. |

| His209 | Coordination / Hydrogen Bond | Part of the iron coordination sphere; stabilizes ligand. |

| Asp242 | Hydrogen Bond | Positions the ligand and participates in catalysis. |

| His194 | Hydrogen Bond / Catalytic Base | Deprotonates the substrate's hydroxyl group. rcsb.org |

| Met177, Phe185 | Hydrophobic/van der Waals | Forms a hydrophobic pocket for the biphenyl rings. |

Table based on interactions observed for 2,3-dihydroxybiphenyl in the BphC active site (PDB: 1KW6). rcsb.org

DNA Binding Mode Predictions

Computational and theoretical investigations, primarily through molecular docking and simulation studies on its parent compound, resorcinol (benzene-1,3-diol), provide significant insights into the potential DNA binding mode of this compound. These studies predict that the molecule likely interacts with DNA via non-covalent binding within one of the DNA grooves.

Molecular docking simulations performed on resorcinol with calf thymus DNA (ct-DNA) have indicated a preference for binding within the minor groove, particularly in regions rich in Adenine-Thymine (A-T) base pairs. researchgate.net The primary driving forces stabilizing this interaction are predicted to be a combination of hydrogen bonds and van der Waals forces. researchgate.net The hydroxyl groups of the benzene-1,3-diol moiety are crucial for this interaction, with molecular docking revealing that they can form hydrogen bonds with the phosphate (B84403) oxygen atoms of the DNA backbone. researchgate.net

The binding constant (K_b) for the interaction between resorcinol and ct-DNA was calculated from spectral and molecular docking data to be 1.56 x 10⁴ M⁻¹ at 298 K, suggesting a static binding mechanism. researchgate.net

Applications in Advanced Organic Synthesis and Catalysis

Ligand Design in Metal-Catalyzed Reactions

The design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, as ligands are crucial in modifying the structural and reactivity properties of metal complexes. researchgate.netethernet.edu.et The effectiveness of metal-catalyzed cross-coupling reactions, for instance, has been significantly enhanced by the development of sophisticated phosphine (B1218219) ligands. researchgate.net In this context, the biphenyl (B1667301) scaffold of 2-phenylbenzene-1,3-diol serves as an excellent framework for creating chiral ligands. Axially chiral biaryldiol ligands are extensively used in asymmetric synthesis. chemrxiv.org The hydroxyl groups of the diol can be readily functionalized to introduce phosphine, amine, or other coordinating groups, allowing for the fine-tuning of steric and electronic properties of the resulting metal catalyst. tum.deresearchgate.net This tunability is essential for achieving high catalytic activity and selectivity in a wide array of chemical transformations. researchgate.netrsc.org

Immobilizing organometallic catalysts on solid supports, such as polymers, offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. nih.govresearchgate.netprinceton.edu The synthesis of these supported catalysts often involves attaching a ligand to a polymer resin. semanticscholar.org The this compound framework can be integrated into such systems. One of the hydroxyl groups can be used as an anchor to attach the molecule to a functionalized polymer, like polystyrene, while the other hydroxyl group can be modified to create a chelating site for a metal ion. semanticscholar.orgrsc.org This approach leads to the formation of heterogeneous catalysts that retain the high activity and selectivity of their homogeneous counterparts while gaining the practical benefits of immobilization. researchgate.net

Table 1: Comparison of Homogeneous and Polymer-Supported Catalysts

| Feature | Homogeneous Catalysts | Polymer-Supported Catalysts |

| Catalyst Recovery | Difficult, often requires distillation or chromatography | Easy, typically by simple filtration princeton.edu |

| Reusability | Generally not reusable | Often reusable for multiple cycles princeton.edursc.org |

| Product Purity | May be contaminated with metal residues | Higher purity, low metal leaching rsc.org |

| Process Type | Batch processes | Adaptable to continuous flow systems princeton.edu |

| Thermal Stability | Varies | Often enhanced due to the polymer matrix |

Chiral diols are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov Asymmetric catalysis provides an efficient route to these compounds, and chiral diol-based scaffolds, such as those derived from biphenyls (e.g., BINOL), are widely employed as organocatalysts or ligands for metal catalysts. nih.govresearchgate.net These diols can coordinate with reagents or substrates, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov For example, chiral biphenyldiols have been successfully used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. chemrxiv.org The this compound structure, when resolved into its enantiomers, can serve as a ligand in processes designed to synthesize other valuable chiral 1,3-diols with high enantiomeric purity. nih.govsigmaaldrich.com

Precursors for Polymeric Materials

The search for sustainable materials has driven research into the use of renewable, bio-based building blocks for polymer synthesis. bohrium.com Aromatic diols are of particular interest as they can impart rigidity and favorable thermal properties to the resulting polymers. york.ac.uk

This compound can serve as a bio-based aromatic monomer for the production of various polymers, including polyesters and epoxy resins. york.ac.ukmdpi.com In polycondensation reactions, it can react with dicarboxylic acids or their derivatives to form aromatic-aliphatic polyesters. The inclusion of the rigid phenyl-benzene structure can enhance the thermal stability and mechanical properties of the material. researchgate.net Similarly, it can be converted into a di-epoxide monomer, which can then be cured to form a thermosetting polymer network, offering a potential bio-based alternative to materials derived from bisphenol A (BPA). mdpi.com Natural phenols like eugenol (B1671780) and derivatives of hydroxycinnamic acid are also being explored for similar applications, highlighting the trend towards using functionalized aromatic compounds from renewable sources in polymer chemistry. bohrium.comnih.gov

The synthesis of symmetric dimeric molecules is a strategy used to create larger, well-defined building blocks for the construction of advanced materials like liquid crystals or complex polymers. nih.govresearchgate.net this compound can be used as a starting material to synthesize symmetric dimers. For example, two molecules of the diol can be linked together via their hydroxyl groups using a flexible spacer chain. This results in a C2-symmetric molecule with reactive functional groups at either end. nih.gov Such dimeric structures can then be used as monomers in step-growth polymerization, leading to polymers with a highly regular and predictable structure. This approach allows for precise control over the polymer architecture and resulting material properties. nih.gov

Role as Protecting Groups in Multi-Step Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. researchgate.netutsouthwestern.edu The hydroxyl groups of diols are frequently protected to avoid unwanted side reactions. chem-station.com For 1,3-diols like this compound, a common strategy is to convert them into six-membered cyclic acetals. chem-station.com This is typically achieved by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst.

A notable development is the use of alkyl propynoates to form cyclic acetals with 1,2-diols and, selectively, with 1,3-diols under certain conditions. cmu.edu These acetal (B89532) protecting groups are stable under acidic conditions but can be cleaved using bases, offering an alternative deprotection strategy to the more common acid-labile acetals. cmu.edu This orthogonality is highly valuable in complex syntheses where multiple protecting groups are required. researchgate.netub.edu

Table 2: Common Protecting Group Strategies for 1,3-Diols

| Protecting Group | Formation Reagent(s) | Deprotection Condition | Stability | Reference |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Acidic conditions, Hydrogenolysis | Stable to base and reduction | chem-station.com |

| Dimethyl Acetal | 2,2-Dimethoxypropane, Acid Catalyst | Acidic conditions | Stable to base and reduction | chem-station.com |

| Moc-ethylidene Acetal | Methyl propynoate, DMAP | Basic conditions (e.g., Pyrrolidine) | Stable to acid | cmu.edu |

| Boc-ethylidene Acetal | tert-Butyl propynoate, DMAP | Basic conditions (e.g., Pyrrolidine) | Stable to acid | cmu.edu |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthetic design for producing fine chemicals like this compound, aiming to reduce environmental impact and enhance sustainability. These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. While specific green synthetic routes exclusively for this compound are not extensively documented in publicly available research, the application of green chemistry principles to the synthesis of structurally related biphenyls and diols provides a strong indication of potential sustainable pathways.

Key green chemistry strategies that could be applied to the synthesis of this compound include the use of aqueous media, biocatalysis, and energy-efficient methods like microwave-assisted synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. nih.govdurham.ac.uk This technique can be particularly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a primary method for forming the biaryl bond in this compound. nih.govdurham.ac.uk The use of microwave irradiation in conjunction with aqueous solvent systems can further enhance the green credentials of such syntheses. nih.gov

Biocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, often in aqueous environments. For the synthesis of hydroxylated aromatic compounds, dioxygenase enzymes have shown potential. nih.gov For instance, evolved biphenyl dioxygenases have been used to convert biphenyl into more highly hydroxylated products. nih.gov This suggests a possible biocatalytic route to this compound from a suitable precursor, offering a more environmentally benign alternative to traditional chemical oxidation methods.

Green Solvents and Catalysts

The following table summarizes research findings on green chemistry approaches for the synthesis of related biphenyl compounds, illustrating the potential for similar applications in the synthesis of this compound.

Interactive Data Table: Green Synthetic Approaches for Biphenyl Compounds

| Reaction Type | Catalyst/Method | Solvent | Substrates | Product | Key Findings | Reference |

| Suzuki-Miyaura Coupling | Pyridine-pyrazole/Pd(II) complex | Water/Ethanol | 4'-bromoacetophenone and phenylboronic acid | 4-Acetylbiphenyl | Microwave irradiation significantly reduces reaction time; catalyst is recyclable. | nih.gov |

| Suzuki-Miyaura Coupling | Encapsulated Palladium (Pd EnCat™) | Acetonitrile | Various aryl halides and boronic acids | Various biaryls | Microwave heating enhances reactivity and reduces reaction times. | durham.ac.uk |

| Suzuki-Miyaura Coupling | Pd-catalyst | Water | Electron-poor aryl chlorides and arylboronic acids | Industrially important fungicides | High yields with very low catalyst loadings (50 ppm) in water. | rsc.org |

| Biocatalysis | Evolved biphenyl dioxygenase | Aqueous buffer | Biphenyl | Biphenyl-2,3,2',3'-tetraol | Demonstrates enzymatic route to highly hydroxylated biphenyls. | nih.gov |

While the direct application of these methods to produce this compound requires further investigation, the successful implementation of green chemistry principles in the synthesis of analogous compounds provides a solid foundation for the development of more sustainable manufacturing processes for this important chemical.

Molecular Mechanisms of Biological Activity in Vitro and in Silico Studies

Enzyme Inhibition Mechanisms (In Vitro and Computational)

The 2,4-dihydroxyphenyl moiety, a key feature of 2-phenylbenzene-1,3-diol, is prevalent in the chemical structures of many potent tyrosinase inhibitors. researchgate.net This structural element plays a crucial role in the binding and inhibition of tyrosinase, an enzyme central to melanin (B1238610) synthesis. researchgate.nettandfonline.com